molecular formula C21H17N3O2S2 B2822105 N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-55-4

N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No. B2822105
CAS RN: 477888-55-4
M. Wt: 407.51
InChI Key: BLFNKEOBSOJJCO-UHFFFAOYSA-N
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Description

Compounds like “N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide” often belong to a class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Scientific Research Applications

1. Toxicological Evaluation

A novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227), underwent toxicological evaluation to assess its safety for use in food and beverage applications. This compound showed rapid oxidative metabolism, with no observed adverse effects on fetal morphology or maternal toxicity in rats. The study provides insights into the safety profile of this compound for potential consumer products (Karanewsky et al., 2015).

2. Intermediate in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative of the compound, serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights its potential in the pharmaceutical field for creating life-saving medications (Magadum & Yadav, 2018).

3. Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The compound's analogues have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These properties suggest their use as antitumor agents, providing a new avenue for cancer treatment research (Gangjee et al., 2009).

4. Novel Synthesis in Heterocyclic Chemistry

The compound plays a role in heterocyclic chemistry, being used in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives. Its versatility in chemical reactions highlights its importance in the development of new chemical entities (Elgemeie et al., 1988).

5. Antimicrobial Activity

New series of derivatives of the compound have been synthesized and demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kerru et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For instance, some acetamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-20(23-13-17-3-1-11-27-17)14-26-16-7-5-15(6-8-16)21-22-10-9-18(24-21)19-4-2-12-28-19/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNKEOBSOJJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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